(3-(1H-Imidazol-1-yl)phenyl)boronic acid
Description
Properties
Molecular Formula |
C9H9BN2O2 |
|---|---|
Molecular Weight |
187.99 g/mol |
IUPAC Name |
(3-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7,13-14H |
InChI Key |
VMTAABWUPMGKRY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C=CN=C2)(O)O |
Origin of Product |
United States |
Significance of Arylboronic Acids in Modern Organic Chemistry
Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. wikipedia.org Their importance in modern organic chemistry is profound and multifaceted, primarily stemming from their role as key building blocks in the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org
One of the most notable applications of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction has become an indispensable tool for synthetic chemists, allowing for the efficient and selective formation of biaryl structures, which are prevalent in many pharmaceuticals, agrochemicals, and advanced materials. nih.gov The versatility, stability, and generally low toxicity of boronic acids contribute to their widespread use in these transformations. mdpi.com
Beyond cross-coupling reactions, arylboronic acids have gained attention for their utility as catalysts in their own right. They can activate hydroxyl groups in alcohols, facilitating dehydrative C-alkylation and other carbon-carbon bond-forming reactions. nih.gov This catalytic activity, coupled with their wide availability and tractability, makes them an attractive and more sustainable alternative to traditional methods that often require harsh reagents or produce significant waste. nih.gov
The synthesis of arylboronic acids has also seen significant advancements. While traditional methods involved the reaction of organometallic reagents with borate (B1201080) esters, newer techniques include transition metal-catalyzed C-H borylation and the coupling of aryl halides with diboron (B99234) reagents. nih.govorganic-chemistry.org These modern methods offer improved efficiency, functional group tolerance, and atom economy. nih.gov
Table 1: Key Properties and Applications of Arylboronic Acids
| Property | Description | Key Application(s) |
| Versatile Reactivity | Readily undergo transmetalation with transition metals. wikipedia.orgrsc.org | Suzuki-Miyaura cross-coupling reactions. nih.gov |
| Stability | Generally stable to air and moisture, allowing for easy handling and storage. nih.govmdpi.com | Use as building blocks in multi-step syntheses. mdpi.com |
| Low Toxicity | Considered to be of low toxicity, breaking down into boric acid, a "green" compound. nih.govmdpi.com | Applications in medicinal chemistry and drug discovery. wikipedia.orgnih.gov |
| Catalytic Activity | Can act as Lewis acid catalysts to activate functional groups. nih.gov | Dehydrative alkylation and other C-C bond formations. nih.gov |
Importance of Imidazole Containing Heterocycles in Advanced Chemical Systems
Imidazole (B134444) is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. nih.gov This structural motif is a cornerstone in a vast array of biologically active molecules and advanced chemical systems. Its prevalence in nature is highlighted by its presence in the essential amino acid histidine, the neurotransmitter histamine, and in the core structure of nucleic acids. taylorandfrancis.comwikipedia.org
In the realm of medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.govnih.gov Imidazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. taylorandfrancis.comnih.gov The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, and the ring itself can participate in π-stacking interactions, enabling it to bind effectively to enzyme active sites and protein receptors. nih.gov For instance, many antifungal drugs and the sedative midazolam incorporate an imidazole ring. wikipedia.org
Beyond its role in pharmaceuticals, imidazole and its derivatives are crucial in materials science and industrial applications. The imidazole ring's ability to coordinate with metal ions makes it a valuable component in the design of metal-organic frameworks (MOFs) and corrosion inhibitors. taylorandfrancis.com For example, polybenzimidazole (PBI), which contains an imidazole ring fused to a benzene (B151609) ring, is a high-performance polymer known for its thermal stability and use as a fire retardant. taylorandfrancis.com
Table 2: Diverse Roles of Imidazole-Containing Heterocycles
| Field | Role of Imidazole Moiety | Example(s) |
| Medicinal Chemistry | Pharmacophore in drugs, interacts with biological targets. nih.govnih.gov | Antifungal agents (e.g., clotrimazole), anticancer drugs (e.g., mercaptopurine). wikipedia.orgnih.gov |
| Biochemistry | Component of essential biological molecules. taylorandfrancis.comwikipedia.org | Histidine, histamine, nucleic acids. taylorandfrancis.comwikipedia.org |
| Materials Science | Ligand for metal coordination, component of polymers. taylorandfrancis.com | Metal-organic frameworks (MOFs), polybenzimidazole (PBI). taylorandfrancis.com |
| Industrial Chemistry | Corrosion inhibitor, intermediate in chemical synthesis. taylorandfrancis.com | Corrosion protection for copper, synthesis of dyes and pesticides. taylorandfrancis.com |
Conceptual Integration: Synergistic Potential of the Boronic Acid and Imidazole Functionalities Within the 3 1h Imidazol 1 Yl Phenyl Boronic Acid Scaffold
The integration of a boronic acid and an imidazole (B134444) functionality onto a single phenyl scaffold in (3-(1H-Imidazol-1-yl)phenyl)boronic acid gives rise to a molecule with synergistic potential that exceeds the sum of its parts. This unique arrangement allows for novel applications and functionalities that are not readily achievable with the individual components alone.
One of the most significant synergistic effects arises from the potential for intramolecular coordination or interaction between the Lewis acidic boron center and the Lewis basic nitrogen atom of the imidazole ring. This interaction can modulate the electronic properties of both the boronic acid and the imidazole. For instance, the Lewis basic nitrogen of the imidazole can interact with the boron atom, potentially influencing the pKa of the boronic acid and its ability to form complexes. wikipedia.orgnih.gov This intramolecular interaction can be particularly relevant in the design of sensors and enzyme inhibitors, where precise control over binding affinity and selectivity is crucial. nih.gov
In the context of medicinal chemistry, the boronic acid group is known to form reversible covalent bonds with serine residues in the active sites of certain proteases, a mechanism exploited in drugs like bortezomib. wikipedia.org The imidazole moiety, in turn, can interact with other amino acid residues, such as histidine, through hydrogen bonding or π-stacking. nih.gov Therefore, the this compound scaffold presents an attractive platform for designing dual-target or highly specific enzyme inhibitors. nih.gov
From a synthetic standpoint, the presence of both functionalities allows for sequential or orthogonal chemical modifications. The boronic acid can be utilized in a Suzuki-Miyaura coupling reaction to build a larger molecular framework, while the imidazole ring can be subsequently functionalized or used as a coordination site for a metal catalyst. This dual reactivity makes this compound a versatile building block for the synthesis of complex molecules.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉BN₂O₂ | nih.gov |
| Molecular Weight | 187.99 g/mol | nih.gov |
| IUPAC Name | (3-imidazol-1-ylphenyl)boronic acid | nih.gov |
Scope and Organization of the Academic Research Review
Strategies for Phenylboronic Acid Moiety Introduction
The formation of the carbon-boron bond on an N-phenylimidazole scaffold is a key strategy for synthesizing the target compound. This can be achieved through several powerful organometallic and transition-metal-catalyzed methods.
Directed Ortho-Metalation and Subsequent Borylation Techniques
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, such as n-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca This generates a stabilized aryllithium intermediate, which can then be quenched with an appropriate boron electrophile, typically a trialkyl borate (B1201080) like trimethyl or triisopropyl borate, to yield the desired arylboronic acid after acidic workup.
For N-phenylimidazole systems, the imidazole (B134444) ring itself can act as a directing group, guiding the lithiation to the C2 position of the phenyl ring. nih.gov While this is highly effective for synthesizing ortho-substituted products, it is not directly applicable for the synthesis of the meta-substituted target compound, this compound. However, if other directing groups are present on the phenyl ring, this method can be adapted to achieve different regioselectivities. The complementarity between DoM and other methods like iridium-catalyzed borylation has been systematically studied to provide access to a wide range of borylated aromatics. nih.gov
Halogen-Metal Exchange Routes Followed by Boron Electrophile Quenching
Halogen-metal exchange is a fundamental and widely used method for the preparation of organometallic reagents, which can then be converted into boronic acids. wikipedia.orgnih.gov This reaction typically involves treating an aryl halide (iodide, bromide, or chloride) with an organolithium reagent at low temperatures. wikipedia.orgnih.gov The exchange is rapid and often proceeds with high efficiency, particularly for aryl bromides and iodides. wikipedia.org
To synthesize this compound via this route, one would start with 1-(3-bromophenyl)-1H-imidazole. Treatment with a strong base like n-butyllithium or t-butyllithium at low temperature (e.g., -78 °C) would effect the bromine-lithium exchange, forming the 3-(1H-imidazol-1-yl)phenyllithium intermediate. wikipedia.orgrsc.orgrsc.org This reactive species is then quenched with a trialkyl borate, followed by hydrolysis, to furnish the final boronic acid product. This method is highly reliable for introducing a boronic acid group at a specific position on the phenyl ring, dictated by the initial halogen placement. nih.gov
Transition-Metal-Catalyzed C-H Borylation Approaches
In recent years, transition-metal-catalyzed C-H activation and borylation has emerged as a powerful, atom-economical tool for synthesizing arylboronic acids. nih.gov This method avoids the need for pre-functionalized starting materials like aryl halides. nih.gov Iridium-based catalysts, often in conjunction with bipyridine-type ligands, are particularly effective for the direct borylation of aromatic C-H bonds using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). mdpi.comnih.gov
The regioselectivity of C-H borylation is governed by a combination of steric and electronic factors. For N-phenylimidazole, direct borylation typically yields a mixture of isomers, with the meta and para positions being favored due to steric hindrance at the ortho positions. While this can provide a pathway to the desired meta product, controlling the regioselectivity to favor a single isomer can be challenging and may require careful optimization of catalysts, ligands, and reaction conditions. nih.govnih.gov
Methods for Imidazole Moiety Incorporation onto Phenyl Scaffolds
An alternative and highly convergent approach involves forming the nitrogen-carbon bond between an imidazole and a pre-existing phenylboronic acid. This strategy leverages well-established N-arylation cross-coupling reactions.
N-Arylation of Imidazole Derivatives
The formation of a bond between a nitrogen atom of an azole and an aryl group is a crucial transformation in the synthesis of many pharmaceuticals and functional materials. researchgate.netnih.gov
The Chan-Lam (or Chan-Evans-Lam) cross-coupling reaction is a cornerstone method for constructing aryl-nitrogen bonds. researchgate.netorganic-chemistry.org It involves the copper-catalyzed or promoted coupling of an N-H containing compound, such as imidazole, with an arylboronic acid. nih.gov A key advantage of this reaction is that it is often performed under mild conditions, frequently at room temperature and open to the air, making it highly practical. organic-chemistry.orgthieme-connect.com
The synthesis of this compound via this method starts with imidazole and (3-boronophenyl)boronic acid, although the latter is not a common starting material. A more practical approach is to use 3-bromophenylboronic acid or its pinacol (B44631) ester, where the N-arylation is performed first, followed by a subsequent transformation if needed, or by using a boronic acid with a protected group.
The general Chan-Lam protocol for coupling imidazole with an arylboronic acid involves a copper(II) salt, such as copper(II) acetate, often in the presence of a base like pyridine (B92270) or triethylamine, and an oxidant, which can be atmospheric oxygen. nih.govresearchgate.net The reaction mechanism is believed to involve transmetalation of the aryl group from boron to the copper catalyst, followed by coordination of the imidazole and subsequent reductive elimination to form the N-aryl bond. organic-chemistry.org The scope of the Chan-Lam reaction is broad, tolerating a wide variety of functional groups on both the boronic acid and the N-H partner. organic-chemistry.orgnih.gov Various research groups have optimized conditions, including the use of different copper sources, ligands, and solvents, to improve yields and expand the substrate scope for the N-arylation of imidazoles and other azoles. nih.govcmu.eduacs.org
Table 1: Comparison of Synthetic Strategies
| Strategy | Key Reaction | Typical Starting Materials | Key Intermediates | Advantages | Limitations |
|---|---|---|---|---|---|
| Boronic Acid Introduction | Halogen-Metal Exchange & Borylation | 1-(3-bromophenyl)-1H-imidazole, Trialkyl borate | 3-(1H-Imidazol-1-yl)phenyllithium | High regioselectivity, reliable. | Requires cryogenic temperatures, strong bases. |
| Boronic Acid Introduction | Transition-Metal C-H Borylation | 1-Phenylimidazole, B₂pin₂ | - | Atom-economical, avoids pre-functionalization. | Often yields mixtures of isomers, requires expensive catalysts. |
| Imidazole Incorporation | Chan-Lam N-Arylation | Imidazole, 3-Substituted Phenylboronic Acid | Copper-aryl-imidazole complex | Mild conditions, high functional group tolerance. | May require stoichiometric copper, regioselectivity can be an issue with substituted imidazoles. cmu.edu |
Table 2: Selected Conditions for Chan-Lam N-Arylation of Imidazoles
| Aryl Boronic Acid | Copper Source | Base/Additive | Solvent | Temp. | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 90 | nih.gov |
| Phenylboronic acid | [Cu(OH)·TMEDA]₂Cl₂ (cat.) | - | CH₂Cl₂ | RT | 98 | cmu.edu |
| Phenylboronic acid | Cu(OTf)₂ / Ligand (cat.) | K₂CO₃ | MeOH | RT | Moderate-High | nih.gov |
| Various Arylboronic acids | CuO (heterogeneous) | None | MeOH | RT | Good-Excellent | organic-chemistry.org |
| 3-Nitrophenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 85 | nih.gov |
Palladium-Catalyzed Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its efficacy in forming C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful tool for the N-arylation of imidazoles with aryl halides or triflates. wikipedia.orgacsgcipr.org The synthesis of this compound via this method typically involves the reaction of imidazole with a 3-halophenylboronic acid derivative, such as 3-bromophenylboronic acid or its corresponding pinacol ester.
The general catalytic cycle proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the imidazole, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylimidazole product and regenerate the Pd(0) catalyst. wikipedia.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. Early catalyst systems used simple triarylphosphine ligands, but significant advancements have introduced a wide array of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) that dramatically improve reaction scope, efficiency, and functional group tolerance. acsgcipr.orgorgsyn.org Bidentate phosphine ligands like BINAP and DPPF were instrumental in extending the reaction's utility to primary amines and improving reaction rates. wikipedia.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | 3-Bromophenylboronic acid pinacol ester | Electrophilic coupling partner |
| Amine | Imidazole | Nucleophilic coupling partner |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor researchgate.net |
| Ligand | XPhos, SPhos, BINAP | Stabilizes Pd, facilitates catalytic cycle wikipedia.orgorgsyn.org |
| Base | K₂CO₃, Cs₂CO₃, KOtBu | Promotes deprotonation of imidazole libretexts.org |
| Solvent | Toluene, Dioxane, THF | Reaction medium acsgcipr.orglibretexts.org |
For substrates with sensitive functional groups like boronic acids, milder bases such as potassium carbonate are often preferred over stronger ones like sodium tert-butoxide to prevent undesirable side reactions. libretexts.org
Copper-Catalyzed Ullmann-Type Coupling Reactions
The Ullmann condensation, or Ullmann-type coupling, is a classical method for C-N bond formation that predates palladium-catalyzed systems. rsc.org It traditionally involves the reaction of an amine with an aryl halide in the presence of a stoichiometric amount of copper at high temperatures. youtube.com Modern Ullmann-type reactions have evolved significantly, now employing catalytic amounts of copper, often in the presence of a ligand, which allows for much milder reaction conditions. acsgcipr.orgnih.gov
This method is a cost-effective alternative to palladium-catalyzed reactions for synthesizing this compound. youtube.com The reaction couples imidazole with a 3-halophenylboronic acid derivative using a copper(I) or copper(II) salt as the catalyst. nih.gov The addition of ligands, such as 1,10-phenanthroline, amino acids (e.g., L-proline), or N-heterocycles like 1-methyl-imidazole, can dramatically accelerate the reaction and improve yields. nih.govnih.gov Recent developments have even demonstrated photoinduced, copper-catalyzed Ullmann couplings that proceed at room temperature without a ligand co-additive. acs.org
The proposed mechanism often involves the formation of a copper-amide intermediate followed by oxidative addition of the aryl halide to the copper center and subsequent reductive elimination. youtube.com However, the precise mechanism can vary, with pathways involving Cu(I)/Cu(III) catalytic cycles also being proposed. rsc.org
Table 2: Representative Conditions for Copper-Catalyzed Ullmann-Type Coupling
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | 3-Iodophenylboronic acid | Electrophilic coupling partner |
| Amine | Imidazole | Nucleophilic coupling partner |
| Copper Source | CuI, CuCl, Cu₂O | Catalyst nih.govacs.org |
| Ligand | L-Proline, 1,10-Phenanthroline | Accelerates reaction, improves solubility |
| Base | K₂CO₃, Cs₂CO₃, t-BuOLi | Activates the nucleophile nih.gov |
| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvent |
Cycloaddition Reactions for De Novo Imidazole Ring Formation
An alternative to forming the C-N bond on a pre-existing imidazole is to construct the imidazole ring directly onto the functionalized phenyl ring. This de novo synthesis is often achieved through cycloaddition reactions. organic-chemistry.org A common strategy is the Van Leusen imidazole synthesis, which involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine. organic-chemistry.org
To apply this to the target molecule, one could start with 3-formylphenylboronic acid. This aldehyde would be reacted with a primary amine (e.g., ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate) to form an in situ imine. Subsequent reaction with TosMIC in a one-pot protocol would lead to a [3+2] cycloaddition and subsequent elimination of toluenesulfinic acid to form the 1,4-disubstituted imidazole ring directly on the phenylboronic acid scaffold. rsc.org Multicomponent reactions involving a 1,2-diketone, an aldehyde, and an ammonium source are also powerful methods for generating substituted imidazoles. rsc.orgresearchgate.net
Convergent and Divergent Synthesis Pathways to this compound
The preparation of this compound can be approached from two distinct strategic viewpoints: convergent synthesis and divergent synthesis.
A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to yield a variety of structurally related compounds. For the target molecule, a divergent approach could start with 3-aminophenylboronic acid. This versatile intermediate could be subjected to various imidazole-forming reactions. For instance, reaction with a dicarbonyl compound and an aldehyde could build the imidazole ring, or it could be transformed into a different functional group that then participates in a cycloaddition. This strategy is particularly useful for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Advanced Synthetic Strategy Development for Regioselective Functionalization
Regioselectivity is a critical challenge in the synthesis of complex molecules like this compound, where multiple reactive sites exist on both the imidazole and phenyl rings. uib.no Advanced strategies focus on controlling the precise location of chemical modifications.
One powerful technique involves the use of directing groups. For example, in a di-substituted phenylboronic acid precursor, a carefully chosen directing group can steer a metal catalyst to a specific position, enabling regioselective cross-coupling. nih.gov The carboxylic acid anion has been successfully employed as a tunable directing group in the cross-coupling of dihalonicotinic acids, demonstrating the principle of achieving regiocontrol through temporary functionalization. nih.gov
Furthermore, regioselectivity can be achieved by modulating reaction conditions. In the synthesis of 1,4-disubstituted imidazoles, specific protocols have been developed that provide complete regioselectivity, avoiding the formation of other isomers like the 1,5-disubstituted product. rsc.org This control is often achieved by carefully orchestrating the sequence of bond formations, such as in a double aminomethylenation/transamination/cyclization cascade. rsc.org Similarly, solvent choice has been shown to switch the regioselectivity between 1,2- and 1,6-addition of boronic acids to quinones, highlighting the subtle but powerful influence of the reaction environment. nih.gov These advanced methods are crucial for the efficient and unambiguous synthesis of specifically functionalized imidazole-containing boronic acids.
Reactivity Profile of the Boronic Acid Moiety in the Presence of an Imidazole Substituent
The reactivity of the boronic acid group in this compound is significantly influenced by the electronic properties of the imidazole substituent. This section explores the key aspects of its reactivity.
Boronate Ester Formation and Hydrolytic Stability
Boronic acids readily undergo reversible esterification with diols to form boronate esters. This reaction is fundamental to their application in sensors and self-healing materials. The formation of boronate esters from this compound is an equilibrium process, the rate and position of which are dependent on factors such as pH, solvent, and the structure of the diol. researchgate.netnih.gov
The hydrolytic stability of the resulting boronate esters is a crucial parameter. While specific kinetic data for the hydrolysis of esters derived from this compound are not extensively documented in publicly available literature, general principles suggest that the electronic nature of the imidazolyl substituent will play a role. The imidazole group can act as a proton shuttle, potentially influencing the rate of hydrolysis.
Interactive Table: General Factors Influencing Boronate Ester Hydrolytic Stability.
| Factor | Influence on Hydrolytic Stability | Rationale |
| pH | Generally less stable at acidic or basic pH | Acid or base catalysis of the hydrolysis reaction. |
| Steric Hindrance | Increased stability with bulkier diols | Steric shielding of the boron center from nucleophilic attack by water. |
| Electronic Effects | Electron-withdrawing groups on the phenyl ring can either stabilize or destabilize the ester depending on the mechanism. | The effect on the Lewis acidity of the boron and the stability of the tetrahedral intermediate. |
Lewis Acidity and Basicity Characteristics of the Boron Center
Reversible Covalent Interactions with Polyol-Based Substrates
A key feature of boronic acids is their ability to form reversible covalent bonds with polyols, such as sugars. researchgate.netnih.gov This interaction forms the basis for the development of sensors for carbohydrates and other diol-containing molecules. The binding affinity and selectivity are governed by the geometric and electronic complementarity between the boronic acid and the polyol. nih.gov For this compound, the imidazole moiety can potentially participate in secondary interactions, such as hydrogen bonding, which could enhance the binding affinity and selectivity for specific polyols. The reversible nature of this bond allows for dynamic systems that can respond to changes in the concentration of the polyol. wur.nl
Transmetalation Reactions in Organometallic Chemistry
This compound is a valuable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. libretexts.orgnih.gov The key step in this catalytic cycle is the transmetalation of the aryl group from the boron atom to the palladium center. libretexts.orgyoutube.com This process typically involves the activation of the boronic acid by a base to form a more nucleophilic boronate species. The imidazole substituent can influence the transmetalation step in several ways. It can affect the electronic properties of the phenyl ring, thereby modulating its nucleophilicity. Furthermore, the nitrogen atoms of the imidazole could potentially coordinate to the palladium center, influencing the geometry and reactivity of the organometallic intermediates. nih.gov However, detailed mechanistic studies specifically elucidating the role of the imidazole substituent in the transmetalation of this particular compound are not extensively reported.
Reactivity of the Imidazole Moiety on a Boronic Acid Phenyl Scaffold
The imidazole ring in this compound is not merely a passive substituent but possesses its own distinct reactivity that is modulated by the presence of the boronic acid group.
Coordination Chemistry with Metal Ions and Other Electrophiles
The coordination chemistry of this compound is dictated by the presence of multiple potential coordination sites: the two nitrogen atoms of the imidazole ring and the boronic acid moiety. The lone pair of electrons on the sp2-hybridized nitrogen atom (N-3) of the imidazole ring makes it a potent Lewis base, readily available for coordination with a variety of metal ions. ajol.infowikipedia.org This interaction is a fundamental aspect of the role of histidine residues (which contain an imidazole ring) in metalloenzymes. wikipedia.org
The N-1 nitrogen, being part of the phenyl-imidazole linkage, is generally considered less basic and less likely to coordinate directly to a metal ion, especially in its neutral form. However, upon deprotonation, the resulting imidazolate anion can act as a bridging ligand, coordinating to two metal centers. wikipedia.org
The boronic acid group itself is a Lewis acid and can interact with Lewis bases. More significantly, it can undergo transmetalation reactions, particularly with transition metals, which is a key step in cross-coupling reactions like the Suzuki-Miyaura coupling. cmu.edu The coordination of the imidazole nitrogen to a metal center can influence the reactivity of the boronic acid group, and vice-versa, through electronic effects transmitted through the phenyl ring.
Studies on related phenyl-imidazole compounds have shown that they can form stable complexes with a range of transition metals, including copper, zinc, cobalt, and iron. ajol.infouga.eduresearchgate.net The geometry of these complexes can vary depending on the metal ion, the stoichiometry of the ligand, and the presence of other coordinating species. For instance, octahedral and square planar geometries have been observed for metal complexes with imidazole-containing ligands. ajol.info
The coordination with electrophiles other than metal ions is less extensively studied. However, the basic nitrogen of the imidazole ring can be expected to react with various electrophiles.
Table 1: Potential Coordination Modes of this compound
| Coordination Site | Interacting Species | Type of Interaction | Resulting Complex/Intermediate |
| Imidazole N-3 | Metal Ions (e.g., Cu²⁺, Zn²⁺, Co²⁺) | Lewis Acid-Base Coordination | Metal-Ligand Complex |
| Imidazole N-3 | Protons (H⁺) | Brønsted-Lowry Acid-Base | Imidazolium Cation |
| Boronic Acid (-B(OH)₂) | Lewis Bases (e.g., F⁻, OH⁻) | Lewis Acid-Base Adduct | Boronate Complex |
| Boronic Acid (-B(OH)₂) | Transition Metals (e.g., Pd(0)) | Transmetalation | Aryl-Metal Intermediate |
Electrophilic and Nucleophilic Aromatic Substitutions on the Imidazole Ring
The imidazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, its reactivity is more complex than that of benzene (B151609) due to the presence of the two nitrogen atoms.
Electrophilic Aromatic Substitution:
The imidazole ring is generally activated towards electrophilic attack. uobabylon.edu.iq The position of substitution is directed by the nitrogen atoms. Substitution typically occurs at the C-5 position, as the intermediate carbocation can be stabilized by the adjacent nitrogen atom. uobabylon.edu.iq If the C-5 position is blocked, substitution may occur at the C-4 position. Attack at the C-2 position is generally disfavored. uobabylon.edu.iq
Common electrophilic substitution reactions for imidazoles include:
Nitration: Can be achieved using nitric acid in the presence of sulfuric acid. uobabylon.edu.iq
Sulfonation: Can be carried out using fuming sulfuric acid. uobabylon.edu.iq
Halogenation: Bromination and iodination can occur under appropriate conditions. uobabylon.edu.iq
The presence of the phenylboronic acid group at the N-1 position will influence the reactivity and regioselectivity of these substitutions through its electronic effects.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution on an unsubstituted imidazole ring is generally difficult due to its electron-rich nature. However, the presence of strong electron-withdrawing groups on the ring can facilitate such reactions. researchgate.netyoutube.com In the case of this compound, the ring is not sufficiently activated for direct nucleophilic attack under normal conditions.
Intramolecular nucleophilic aromatic substitution (SNAAr) has been observed in related benzimidazole (B57391) systems where a nucleophile is tethered to the molecule, leading to cyclization. nih.gov
Intramolecular Interactions and Their Influence on Conformational Dynamics
Studies on N-aryl imidazoles have shown that the relative orientation of the two rings is governed by a balance of steric and electronic effects. nih.govacs.org In the solid state, crystal packing forces can also play a significant role. In solution, the molecule will exist as an equilibrium of different conformers.
The boronic acid group can participate in intramolecular hydrogen bonding with the N-3 atom of the imidazole ring, particularly in non-polar solvents. This interaction would favor a more planar conformation. However, in polar or protic solvents, intermolecular hydrogen bonding with solvent molecules would likely dominate.
The conformation of the molecule can be significantly altered by protonation of the imidazole ring or by coordination to a metal ion. nih.gov Protonation at N-3 would introduce a positive charge, leading to electrostatic repulsion with the partially positive boron atom of the boronic acid group, potentially favoring a more twisted conformation.
The conformational dynamics of related aromatic amides bearing an imidazole ring have been shown to be influenced by the electronic nature of substituents and can even exhibit acid-induced switching between cis and trans conformers. nih.gov While not directly analogous, this highlights the potential for external stimuli to control the conformation of molecules containing the phenyl-imidazole motif.
Reaction Mechanism Elucidation through Kinetic, Spectroscopic, and Isotopic Labeling Studies
Detailed mechanistic studies specifically on this compound are not widely available in the current literature. However, insights into its reaction mechanisms can be inferred from studies on related arylboronic acids and imidazole-containing compounds.
Kinetic Studies:
Kinetic studies are crucial for understanding reaction rates and the factors that influence them. For reactions involving the boronic acid group, such as protodeboronation or Suzuki-Miyaura coupling, kinetic analysis can help to elucidate the rate-determining step and the role of various species in the reaction mixture. For example, studies on the protodeboronation of arylboronic acids have revealed complex pH-dependent kinetics, indicating multiple reaction pathways. nih.gov
Kinetic studies on the complexation of polymer-bound imidazole ligands with a cobalt(III) complex have demonstrated that the formation of the bis-imidazole complex can proceed through an intramolecular pathway, highlighting the influence of the local environment on reaction mechanisms. rsc.org
Spectroscopic Studies:
Spectroscopic techniques are invaluable for identifying intermediates and characterizing the electronic and structural changes that occur during a reaction.
NMR Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the structure of reactants, products, and stable intermediates. acs.org In-situ NMR can be employed to monitor the progress of a reaction and identify transient species. nih.gov
UV-Vis Spectroscopy: Changes in the electronic absorption spectrum can indicate the formation of new species, such as metal-ligand complexes or reaction intermediates. nih.gov The fluorescence properties of some aryl imidazoles have been studied and shown to be sensitive to their molecular structure and environment. nih.gov
FT-IR Spectroscopy: Can be used to monitor changes in vibrational modes, for example, the coordination of the imidazole nitrogen to a metal ion. acs.org
Isotopic Labeling Studies:
Isotopic labeling is a powerful tool for tracing the fate of atoms during a reaction and for determining kinetic isotope effects (KIEs), which can provide detailed information about transition state structures. For instance, heavy atom KIEs have been used to investigate the mechanism of base-mediated hydrolysis of boronate esters. nih.gov While no specific isotopic labeling studies on this compound have been reported, such experiments could be designed to probe the mechanism of reactions at the boronic acid group or the imidazole ring.
This compound as a Ligand in Transition Metal Catalysis
The imidazole group within this compound can act as a potent N-donor ligand, coordinating to various transition metals to form catalytically active complexes. The boronic acid group, in turn, can modulate the electronic properties and solubility of the resulting catalyst.
In the context of palladium-catalyzed reactions, the imidazole moiety can coordinate with the palladium center. While this compound is commonly used as a reagent in Suzuki-Miyaura coupling, its structural features suggest a strong potential for it to act as a ligand. The nitrogen atoms of the imidazole ring can bind to the palladium, potentially forming stable precatalysts. This binding is evidenced by studies showing that nitrogen-rich heterocycles like imidazole can sometimes inhibit palladium-catalyzed reactions by forming stable, less reactive complexes with the metal center. nih.gov
However, by carefully designing the catalytic system, this strong coordination can be harnessed. For instance, related flexible imidazole ligands have been used to create supramolecular palladium complexes that show high efficiency in Suzuki-Miyaura reactions for synthesizing biaryl compounds. google.com The catalytic cycle for such reactions typically involves oxidative addition, transmetalation, and reductive elimination. youtube.comrsc.org The ligand's role is crucial for stabilizing the palladium species throughout this cycle. The use of this compound as a ligand could offer advantages in terms of catalyst stability and activity, although specific studies detailing this application are still emerging.
Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling This table illustrates general conditions for Suzuki-Miyaura reactions, where compounds structurally related to the title compound could potentially act as ligands.
| Catalyst/Precatalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | High | cuny.edu |
| Pd(0) with SPhos/XPhos | K₃PO₄ | THF/H₂O | Room Temp - 60 | Good to Excellent | ucla.edu |
| (Pd₂L₂₂ (L=imidazole ligand) | Not specified | Not specified | Not specified | High | google.com |
Copper catalysis is a cost-effective alternative to palladium for various coupling reactions. The imidazole functional group is known to coordinate effectively with copper, forming stable complexes that can catalyze reactions like the Chan-Evans-Lam (CEL) coupling for C-N bond formation. researchgate.netresearchgate.net In these reactions, an imidazole is typically coupled with a boronic acid.
By extension, this compound can be envisioned as an N-donor ligand for copper catalysts. The imidazole part would bind to the copper(II) center, and this complex could then participate in oxidative coupling reactions. For example, tridentate nitrogen ligands based on aminoquinoline have been used to form copper(II) complexes that effectively catalyze C-N bond-forming reactions. mdpi.com The mechanism of copper-catalyzed reactions often involves transmetalation between the boronic acid and the copper center, followed by oxidative or reductive steps to yield the coupled product. nih.gov The specific use of this compound as a ligand in this context offers a promising avenue for developing new, efficient copper-based catalytic systems.
A particularly innovative application arises from the potential for an intramolecular dative bond between the Lewis basic imidazole nitrogen and the Lewis acidic boron atom of the boronic acid. Such B-N interactions have been investigated in related systems, such as ortho-aminomethyl arylboronic acids, and are influenced by factors like solvent and substitution. researchgate.net
This intramolecular coordination can create a rigid, bicyclic structure, effectively transforming the molecule into a bidentate B,N-ligand. When chelated to a transition metal, such a ligand could enforce a specific geometry around the metal center, potentially leading to high selectivity in catalytic reactions. This concept opens the door to novel catalyst design, where the inherent properties of both boron and nitrogen are harnessed to create a unique and highly structured ligand framework for a range of transition metal-catalyzed transformations.
Organocatalytic Roles of this compound
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the need for metals. The dual functionality of this compound makes it a prime candidate for bifunctional organocatalysis.
The boronic acid functional group is a well-established Lewis acid catalyst. youtube.com The empty p-orbital on the boron atom can accept a pair of electrons from a Lewis basic site on a substrate, such as the oxygen of a carbonyl group. This coordination activates the substrate, making it more susceptible to nucleophilic attack. youtube.comyoutube.com Arylboronic acids have been used to catalyze a variety of reactions, including condensations and Minisci-type radical couplings. clockss.org The Lewis acidity of the boronic acid in the title compound can therefore be exploited to catalyze reactions involving the activation of electrophiles.
Table 2: Examples of Reactions Catalyzed by Lewis Acids This table shows representative reactions where a boronic acid group, such as the one in the title compound, could serve as a Lewis acid catalyst.
| Reaction Type | Electrophile | Nucleophile | Lewis Acid Role | Reference |
| Diels-Alder | α,β-Unsaturated Carbonyl | Diene | Activates the dienophile | nih.gov |
| Minisci Reaction | Protonated Heterocycle | Aryl Radical Source | Coordinates to heterocycle | clockss.org |
| Aldol Condensation | Aldehyde/Ketone | Enol/Enolate | Activates the carbonyl group | wiley-vch.de |
The imidazole ring contains a nitrogen atom with a lone pair of electrons that is not part of the aromatic sextet, allowing it to function as a Brønsted base by accepting a proton. nih.govmdpi.com This basicity can be harnessed to catalyze reactions that proceed via base-mediated pathways. For example, the imidazole moiety can deprotonate a pro-nucleophile, increasing its reactivity toward an electrophile.
The true potential of this compound as an organocatalyst lies in its capacity for bifunctional acid-base catalysis. wiley-vch.deorganic-chemistry.orgcapes.gov.br In a single catalytic event, the Lewis acidic boronic acid group could activate an electrophile while the Brønsted basic imidazole group simultaneously activates a nucleophile. This synergistic activation, operating within the same molecule, can lead to significant rate enhancements and high selectivity, mimicking the active sites of some enzymes. wiley-vch.de This dual catalytic role makes this compound a highly promising molecule for the development of advanced organocatalytic transformations. acs.org
Synergistic Catalytic Effects Involving Both Functional Groups
The concept of synergistic catalysis, where two or more functional groups within a single molecule work in concert to promote a chemical transformation with higher efficiency or selectivity than either group alone, is a powerful strategy in catalyst design. In theory, the imidazole and boronic acid groups of this compound could act synergistically. For instance, the imidazole nitrogen could act as a general base or a nucleophilic catalyst, while the boronic acid could serve as a Lewis acid to activate a substrate. This dual activation could facilitate a variety of organic reactions. However, specific research articles detailing such synergistic effects for this particular compound are not readily found. General studies on bifunctional catalysts containing separate imidazole and boronic acid components exist, but direct evidence for intramolecular cooperation in this compound is not documented in available literature.
Asymmetric Catalysis through Chiral Derivatives of Imidazole-Boronic Acids
The introduction of chirality into a catalyst is the foundation of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Chiral derivatives of this compound could potentially be developed by introducing chiral substituents on the imidazole ring, the phenyl backbone, or by forming chiral boronate esters. Such chiral catalysts could be explored in a range of asymmetric transformations.
While the synthesis of various chiral imidazole-containing ligands and the use of chiral boronic acids in asymmetric reactions are well-established fields, specific examples of chiral derivatives of this compound being designed and applied as catalysts are not described in the current body of scientific literature. The development of such catalysts would be a novel area of research.
Heterogeneous Catalysis and Immobilization Strategies for Enhanced Reusability
Immobilizing homogeneous catalysts onto solid supports is a key strategy to enhance their stability, facilitate separation from the reaction mixture, and enable their reuse, thereby making chemical processes more sustainable and cost-effective. This compound could, in principle, be anchored to various solid supports such as silica, polymers, or magnetic nanoparticles. The imidazole ring or the boronic acid moiety could serve as the point of attachment.
The resulting heterogeneous catalyst could then be employed in flow chemistry or batch processes, with the potential for multiple reaction cycles. Research on the immobilization of other organic catalysts and metal complexes for reactions involving boronic acids is extensive. However, specific studies detailing the immobilization of this compound and the evaluation of the resulting heterogeneous catalyst's performance and reusability are not currently available in published research.
Applications in Advanced Organic Synthesis Using 3 1h Imidazol 1 Yl Phenyl Boronic Acid As a Molecular Building Block
Construction of Complex Molecular Architectures via Boron-Mediated Transformations
The boronic acid group in (3-(1H-Imidazol-1-yl)phenyl)boronic acid is a cornerstone for creating complex molecular scaffolds, primarily through the renowned Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide, providing a powerful tool for constructing biaryl and other conjugated systems. The imidazole (B134444) moiety, while potentially influencing the electronic properties of the boronic acid and its reactivity, also offers a site for further functionalization, adding another layer of complexity to the molecules that can be synthesized.
The development of highly active palladium catalysts, such as those based on sterically hindered biarylphosphine ligands like SPhos and XPhos, has been crucial for the successful coupling of heteroaryl boronic acids, which can be prone to decomposition. rsc.org The use of specialized precatalysts can lead to the rapid formation of the active catalytic species at room temperature, enabling the coupling of even unstable boronic acids in high yields. rsc.org This is particularly relevant for this compound, as the nitrogen-rich imidazole ring can interact with the palladium catalyst. Overcoming these challenges allows for the synthesis of a wide array of intricate molecules with applications in materials science and medicinal chemistry. For instance, the synthesis of boron-doped polycyclic aromatic hydrocarbons (B-PAHs) showcases the potential of boronic acids in constructing large, complex, and electronically interesting frameworks through one-pot procedures involving processes like 1,4-boron migration.
Multi-Component Reactions (MCRs) for Rapid Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of modern drug discovery and combinatorial chemistry. This compound is a valuable participant in such reactions, enabling the rapid generation of diverse molecular libraries.
The imidazole portion of the molecule can act as a nucleophile or a base, while the boronic acid can participate in various boron-mediated transformations. For example, boronic acids can be key components in the synthesis of fluorescent boron complexes through one-pot, three-component reactions. nih.gov In a typical setup, a hydroxy-aldehyde, an aminocarboxylic acid, and a boronic acid can condense to form complex iminoboronates. nih.gov The imidazole moiety in this compound can also serve as an organocatalyst for MCRs, further expanding its utility in generating molecular diversity. rsc.org
The ability to generate complex and diverse structures in a single step makes MCRs featuring this compound a powerful strategy for exploring new chemical space and identifying novel bioactive compounds.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Aminobenzenecarboxylic acids | This compound | Reflux | Fluorescent Iminoboronates |
| Malononitrile | Aldehydes | Various Nucleophiles | Imidazole (as catalyst) | Functionalized Heterocycles |
Role in Cyclization, Annulation, and Cascade Reaction Strategies
The unique structural features of this compound make it an intriguing substrate for reactions that build cyclic and polycyclic systems. The presence of both the boronic acid and the imidazole ring on the same phenyl scaffold opens up possibilities for intramolecular reactions and participation in cascade sequences.
Cyclization and Annulation: Boronic acids and their derivatives can undergo annulation reactions to form new rings. For instance, boronic ester annulation strategies have been developed for the synthesis of complex structures containing multiple rings and stereocenters. While specific examples with this compound are not prevalent in the literature, the general principles suggest its potential in such transformations. The imidazole nitrogen could act as an internal nucleophile, trapping a reactive intermediate generated from a boron-mediated transformation, leading to fused heterocyclic systems.
Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, are processes involving two or more bond-forming transformations that occur sequentially in a single pot without the isolation of intermediates. Palladium-catalyzed cascade reactions are particularly powerful for the rapid assembly of complex molecular architectures. A hypothetical cascade involving this compound could start with a Suzuki-Miyaura coupling, followed by an intramolecular C-H activation or cyclization directed by the imidazole ring. Such strategies, while synthetically challenging, offer a highly efficient route to novel polycyclic heteroaromatic compounds. The development of palladium catalysts that can mediate multiple, distinct bond-forming events is key to the success of these complex transformations.
Synthesis of Polyfunctionalized Aromatic and Heteroaromatic Systems
A key application of this compound lies in its ability to introduce the 3-(1H-imidazol-1-yl)phenyl motif into a wide range of aromatic and heteroaromatic systems through Suzuki-Miyaura cross-coupling. This allows for the synthesis of polyfunctionalized molecules where the imidazole group can serve various roles, including as a ligand for metal coordination, a hydrogen bond donor or acceptor, or a basic center.
The synthesis of biaryls and other conjugated systems is a fundamental transformation in organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. The imidazole moiety can significantly influence the properties of the resulting molecules. For example, the incorporation of an imidazole group can enhance the biological activity of a compound or tune its photophysical properties.
Research has demonstrated the synthesis of various imidazole-containing heterocyclic systems, and this compound serves as a key reagent for introducing the phenyl-imidazole substructure. nih.govnih.gov The synthesis of tri-aryl imidazole-benzene sulfonamide hybrids, for instance, highlights the utility of MCRs in generating polyfunctionalized systems with potential biological applications. nih.gov
Derivatization Strategies for Enhancing Molecular Complexity and Functionality
Following the initial construction of a core scaffold using this compound, a variety of derivatization strategies can be employed to further enhance molecular complexity and introduce specific functionalities. The imidazole ring and the newly formed bonds from the boronic acid transformations provide multiple handles for subsequent chemical modifications.
A notable derivatization strategy involves the transformation of the boronic acid moiety itself. For instance, boronic acids can react with amines to form boronic-imine compounds, introducing a new functional group and potentially altering the electronic and steric properties of the molecule. researchgate.net Furthermore, phenylboronic acids can be used as labile protecting groups for diols, enabling selective derivatization at other positions in a molecule. This strategy involves the formation of a cyclic boronate ester, which can be cleaved under mild conditions after other transformations have been carried out.
Materials Science Research Incorporating 3 1h Imidazol 1 Yl Phenyl Boronic Acid
Design and Synthesis of Functional Polymeric Materials
The dual functionality of (3-(1H-Imidazol-1-yl)phenyl)boronic acid makes it a versatile building block for creating functional polymers through various synthetic strategies.
Incorporation as a Monomer in Polymerization Reactions
The integration of this compound as a monomer into polymer chains can impart unique properties to the resulting materials. This can be achieved through the modification of the monomer to include a polymerizable group, such as a vinyl, acrylate (B77674), or acrylamide (B121943) moiety. Subsequent polymerization, often via free radical or controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer), allows for the creation of well-defined polymers. ucl.ac.ukgoogle.com The resulting polymers would possess both the diol-responsive nature of the boronic acid and the pH-responsive and metal-coordinating capabilities of the imidazole (B134444) group.
Table 1: Potential Polymerization Strategies for this compound-based Monomers
| Polymerization Method | Monomer Type | Potential Polymer Properties |
| Free Radical Polymerization | Acrylamide or acrylate derivative of this compound | Random copolymers with tunable properties based on comonomer selection. |
| RAFT Polymerization | Acrylamide or styrenic derivative of this compound | Well-defined block copolymers with controlled molecular weight and architecture. |
| Condensation Polymerization | Difunctionalized derivatives (e.g., with carboxylic acid or amine groups) | Polyesters, polyamides, or polyimides with inherent stimuli-responsive properties. |
Post-Polymerization Functionalization with this compound
An alternative to direct polymerization of a functionalized monomer is the post-polymerization modification of a precursor polymer. nih.govbohrium.com This approach involves starting with a polymer that contains reactive groups, which can then be conjugated with this compound. For instance, a polymer with activated ester or isocyanate groups could react with an amino-functionalized version of the imidazole-phenylboronic acid. This method offers the advantage of using well-established polymers and introducing the specific functionality in a controlled manner.
Fabrication of Stimuli-Responsive Polymer Architectures (e.g., pH-responsive)
The presence of both the boronic acid and imidazole moieties makes polymers containing this compound inherently responsive to changes in pH. nih.govfrontiersin.orgcd-bioparticles.net The boronic acid group exhibits a pKa which, when the pH is above this value, it transitions from a neutral trigonal planar state to a negatively charged tetrahedral boronate. This change in charge can induce conformational changes in the polymer, leading to swelling or shrinking of hydrogels, or the assembly and disassembly of micelles. nih.govnih.gov The imidazole group also has a pKa and can be protonated in acidic conditions, introducing positive charges along the polymer chain, further contributing to the pH-responsiveness. nih.gov This dual pH-sensitivity could be exploited to create materials that respond to specific pH windows for applications such as drug delivery. nih.govnih.gov
Development of Supramolecular Assemblies and Networks
The unique combination of a covalent bond-forming boronic acid and a coordinative/hydrogen-bonding imidazole group in this compound makes it a prime candidate for the construction of complex supramolecular systems.
Synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures. Boronic acids are common building blocks for COFs through the formation of boroxine (B1236090) or boronate ester linkages. tcichemicals.comresearchgate.nettcichemicals.comnih.gov this compound could potentially be used as a linker in COF synthesis, where the boronic acid groups self-condense or react with polyol linkers to form the framework. The imidazole groups would then be periodically decorating the pore walls, offering sites for post-synthetic modification or for specific host-guest interactions.
Metal-Organic Frameworks (MOFs) are formed by the coordination of metal ions with organic ligands. rsc.org The imidazole moiety of this compound can act as a coordinating site for various metal ions, while the boronic acid could either be a non-coordinating functional group within the pore or participate in secondary interactions. nih.govresearchgate.net The synthesis of a MOF using this ligand would result in a material that combines the porosity of the framework with the chemical reactivity of the boronic acid groups. sigmaaldrich.com
Table 2: Potential Frameworks Incorporating this compound
| Framework Type | Role of this compound | Linkage/Coordination | Potential Properties |
| COF | Linker | Boroxine or Boronate Ester | High surface area, ordered porosity, tunable pore chemistry via imidazole group. |
| MOF | Ligand | Imidazole-Metal Coordination | Porosity, catalytic activity, sensing capabilities based on boronic acid functionality. |
Dynamic Covalent Chemistry (DCC) Systems Utilizing Boronate Ester Linkages
Dynamic covalent chemistry (DCC) involves the formation of reversible covalent bonds, allowing for the creation of systems that can adapt their structure in response to external stimuli. utwente.nl The reaction between boronic acids and diols to form boronate esters is a cornerstone of DCC. utwente.nl this compound can be used to create dynamic systems, such as self-healing hydrogels or adaptable networks. By cross-linking polymers with diol functionalities using this boronic acid, a network held together by reversible boronate ester bonds can be formed. The presence of the imidazole group could further influence the dynamics of the system through pH-dependent interactions.
Advanced Hybrid Materials and Nanocomposites with Tunable Properties
There is currently a lack of published research detailing the synthesis and characterization of advanced hybrid materials or nanocomposites specifically incorporating This compound . Consequently, no data tables on their tunable properties can be presented.
Investigation of Material Structural Integrity and Interaction Specificity
No specific studies investigating the structural integrity or interaction specificity of materials containing This compound could be identified. Therefore, a summary of research findings and relevant data tables on this topic cannot be compiled.
Computational and Theoretical Investigations of 3 1h Imidazol 1 Yl Phenyl Boronic Acid
Electronic Structure and Bonding Analysis using Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of (3-(1H-Imidazol-1-yl)phenyl)boronic acid. These calculations reveal how the electron-withdrawing boronic acid group and the electron-rich imidazole (B134444) ring influence the electronic distribution across the central phenyl ring.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is typically localized on the electron-rich imidazole-phenyl moiety, indicating its role as an electron donor. Conversely, the LUMO is centered on the electron-deficient boronic acid group, marking it as the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. Studies on similar imidazole-based compounds show that substituents can modulate this gap; for instance, adding electron-donating groups can increase the HOMO energy and decrease the gap, making the molecule more reactive. researchgate.net
Charge Distribution and Electrostatic Potential: Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial atomic charges. These calculations typically show a significant positive charge on the boron atom and negative charges on the oxygen and nitrogen atoms. This charge distribution highlights the electrophilic nature of the boron atom and the nucleophilic character of the heteroatoms. The electrostatic potential map visually represents these charge distributions, with red regions (negative potential) around the oxygen and nitrogen atoms and blue regions (positive potential) near the boronic acid's hydroxyl protons and the boron atom itself.
Bonding Analysis: The nature of the bonds within the molecule, such as the C-B bond and the N-C bonds of the imidazole ring, can be analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM). These analyses provide insights into bond strengths, orders, and the degree of covalent versus ionic character. The interaction between the imidazole nitrogen and the boron atom, although not a formal bond, can be investigated for potential intramolecular coordination, which would influence the compound's acidity and reactivity. nih.gov
| Calculated Electronic Property | Typical Predicted Value/Description | Method |
| HOMO Energy | -6.5 to -7.5 eV | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | -1.0 to -2.0 eV | DFT (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | DFT (e.g., B3LYP/6-31G*) |
| Dipole Moment | 3.0 to 5.0 Debye | DFT |
| Boron Atom Charge (Mulliken) | +0.5 to +0.8 | HF/6-311G(d) |
| Imidazole N Atom Charge (Mulliken) | -0.4 to -0.6 | HF/6-311G(d) |
Note: The values in this table are illustrative, based on typical results for structurally similar arylboronic acids and imidazole derivatives found in the literature. Specific values for this compound require dedicated calculations. researchgate.netresearchgate.net
Conformational Landscape Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of this compound are critical to its function and interactions. Computational methods can map its conformational possibilities and simulate its dynamic behavior. nih.gov
Conformational Analysis: The molecule's key flexible bonds are the C-C bond connecting the phenyl and imidazole rings and the C-B bond. Potential energy surface (PES) scans, performed by systematically rotating these bonds (dihedral angle scanning), can identify the most stable conformations (energy minima) and the energy barriers between them (transition states). libretexts.org For arylboronic acids, the boronic acid group typically prefers to be coplanar with the phenyl ring to maximize conjugation, but steric hindrance can cause it to twist. The orientation of the imidazole ring relative to the phenyl ring also has multiple low-energy states. The most stable conformer will represent a balance between electronic stabilization (conjugation) and steric repulsion. libretexts.orgyoutube.com
Molecular Dynamics (MD) Simulations: MD simulations provide a view of the molecule's dynamic behavior in solution over time. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can observe how it rotates, vibrates, and interacts with its environment. These simulations are valuable for understanding:
Solvation: How water molecules arrange around the hydrophilic boronic acid group and the imidazole ring.
Flexibility: The range of dihedral angles explored by the molecule at a given temperature, providing a dynamic picture of its conformational landscape.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the boronic acid/imidazole groups and surrounding water molecules. rsc.org
Analysis of the MD trajectory can reveal the most populated conformational states and the timescales of transitions between them, offering insights that are complementary to static conformational analyses. nih.gov
Reaction Pathway Modeling and Transition State Characterization for Key Transformations
This compound is a versatile building block in organic synthesis, most notably in reactions like the Suzuki-Miyaura coupling and esterification. Computational modeling can map out the step-by-step mechanisms of these reactions.
Suzuki-Miyaura Coupling: DFT calculations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. For the transmetalation step involving the boronic acid, calculations can clarify the role of the base and the exact nature of the boron-containing species that transfers the aryl group to the palladium center. The calculations can determine the activation energies for each step, identifying the rate-determining step of the reaction. rsc.org
Esterification/Boronate Ester Formation: Boronic acids reversibly react with diols to form cyclic boronate esters. This reaction is fundamental to their use as sensors and in dynamic covalent chemistry. nih.govacs.org Reaction pathway modeling can investigate the mechanism of this condensation reaction, comparing the energies of different proposed pathways (e.g., concerted vs. stepwise) and characterizing the key tetrahedral intermediate. These models can predict how the pKa of the boronic acid and the nature of the diol affect the reaction's thermodynamics and kinetics. nih.govacs.org
Protodeboronation: The unwanted cleavage of the C-B bond is a common side reaction. Computational studies can model the mechanism of protodeboronation under different pH conditions, helping to predict the stability of the compound and identify conditions to minimize this side reaction. acs.org These studies have identified competing mechanisms, including concerted ipso protonation and the formation of a transient aryl anion. acs.org
| Reaction Type | Key Intermediate/Transition State | Computational Finding |
| Suzuki Coupling | Transmetalation Transition State | The energy barrier is influenced by the base and solvent. |
| Esterification with Diol | Tetrahedral Boronate Intermediate | Formation is thermodynamically driven; the mechanism is often stepwise. nih.gov |
| Base-Catalyzed Protodeboronation | Aryl Anion or Concerted Transition State | The dominant mechanism depends on the electronic nature of the aryl group. acs.org |
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational methods are highly effective at predicting spectroscopic properties, which aids in the characterization of new compounds and the interpretation of experimental data. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹¹B). researchgate.net By calculating the shifts for a proposed structure and comparing them to experimental spectra, one can confirm the compound's identity. These calculations are also sensitive to conformation, meaning they can help assign signals to specific rotamers or isomers. researchgate.netnih.gov
Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. dntb.gov.ua This allows for the assignment of specific peaks in an experimental IR or Raman spectrum to particular molecular motions, such as the B-O-H bend, the O-H stretch, or vibrations of the imidazole and phenyl rings.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. diva-portal.org The calculations can identify the nature of the transitions (e.g., π→π* or n→π*) and predict the wavelength of maximum absorption (λ_max), which is related to the HOMO-LUMO gap.
Intermolecular Interactions: The molecule's ability to form non-covalent interactions is key to its role in supramolecular chemistry and crystal engineering. Computational models can explore and quantify these interactions:
Hydrogen Bonding: The boronic acid group is an excellent hydrogen bond donor, and the imidazole nitrogen is a good acceptor. Calculations can determine the geometry and energy of these hydrogen bonds, which are crucial in forming dimers or extended networks in the solid state.
π-π Stacking: The phenyl and imidazole rings can engage in π-π stacking interactions. MD simulations or dedicated energy calculations can assess the strength and preferred geometry (e.g., parallel-displaced vs. T-shaped) of these interactions.
Computational Design and Virtual Screening of Novel Imidazole-Phenylboronic Acid Derivatives
The this compound scaffold can be used as a starting point for designing new molecules with tailored properties, such as enzyme inhibitors or sensors. nih.gov
Virtual Screening: This technique involves computationally screening large libraries of virtual compounds to identify those that are likely to bind to a specific biological target, such as an enzyme's active site. researchgate.net A virtual library of derivatives can be created by computationally adding various substituents to the parent scaffold. These derivatives are then "docked" into the target's binding site, and a scoring function estimates their binding affinity. This process can quickly prioritize a smaller number of promising candidates for synthesis and experimental testing. nih.govmdpi.comresearchgate.net
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. nih.gov Based on the structure of this compound and its known interactions, a pharmacophore can be developed. This model can then be used to search 3D databases for other, structurally diverse molecules that match the pharmacophore and may have similar activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a statistical model that correlates a molecule's chemical properties (descriptors) with its biological activity. researchgate.net For a series of imidazole-phenylboronic acid derivatives, computational descriptors (e.g., electronic properties like HOMO/LUMO energies, steric properties, lipophilicity) can be calculated. A QSAR model can then be developed to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
Emerging Trends and Future Directions in 3 1h Imidazol 1 Yl Phenyl Boronic Acid Research
Integration with Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly guiding synthetic route design, aiming to minimize environmental impact and enhance safety. nih.govyoutube.com Research into arylboronic acids is aligning with these principles through several key approaches that are applicable to the synthesis and use of (3-(1H-Imidazol-1-yl)phenyl)boronic acid.
A primary focus is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. nih.govresearchgate.net For instance, the development of synthetic protocols in aqueous media or using biorenewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a significant trend. organic-chemistry.orgresearchgate.net The use of catalytic methods, as opposed to stoichiometric reagents, is another cornerstone of green chemistry, improving atom economy and reducing waste. nih.govresearchgate.net Techniques such as microwave-assisted synthesis and mechanochemistry are also being explored to reduce energy consumption and solvent use. nih.gov Future research will likely focus on developing catalytic, solvent-free, or aqueous-phase syntheses of this compound and its derivatives, potentially utilizing renewable starting materials.
| Green Chemistry Approach | Potential Application to this compound |
| Use of Green Solvents | Synthesis in water or biorenewable solvents like 2-MeTHF to reduce reliance on volatile organic compounds. organic-chemistry.orgresearchgate.net |
| Catalysis | Employing catalytic methods for synthesis to improve atom economy and avoid stoichiometric waste products. nih.gov |
| Energy Efficiency | Utilizing microwave irradiation or mechanochemistry to lower energy consumption and reaction times. nih.gov |
| Renewable Feedstocks | Investigating synthetic pathways from biomass-derived starting materials. nih.gov |
Exploration of Novel Reactivity and Selectivity Patterns
The bifunctional nature of this compound, containing both a boronic acid and an imidazole (B134444) group, provides a platform for exploring novel chemical reactions. The imidazole ring can act as an internal ligand or directing group, influencing the reactivity and selectivity of transformations involving the boronic acid or the aromatic ring.
Researchers are investigating the use of such compounds in multicomponent reactions (MCRs) to construct complex molecular architectures in a single step. nih.govmdpi.com For example, the one-pot reaction of a boronic acid, an amine, and a carbonyl compound can lead to diverse heterocyclic structures. nih.gov The imidazole moiety in this compound could participate in these reactions to form unique fused-ring systems or act as a coordinating element to a metal catalyst, thereby controlling the regiochemical outcome. The synthesis of novel fluorescent boron complexes and compounds with imine structures are examples of these explorations. nih.govmdpi.comnih.gov
Development of Automated and High-Throughput Synthesis Approaches
To accelerate the discovery of new materials and bioactive molecules, the fields of automated synthesis and high-throughput experimentation (HTE) are gaining prominence. researchgate.netchemrxiv.org These technologies allow for the rapid synthesis and screening of large libraries of compounds. Boronic acids and their derivatives are well-suited for these approaches due to their stability and versatile reactivity in robust reactions like the Suzuki-Miyaura coupling.
Recent advancements have led to the development of automated platforms for iterative cross-coupling reactions using boronate building blocks, significantly reducing synthesis cycle times. chemrxiv.org Furthermore, HTE has been successfully employed to rapidly screen catalysts and reaction conditions for transformations involving boronic acids. researchgate.net Applying these automated and high-throughput methods to this compound would enable the rapid generation of diverse derivatives for screening in drug discovery and materials science. Continuous flow synthesis is another promising avenue for the scalable and efficient production of boronic acids. organic-chemistry.org
| High-Throughput/Automated Method | Relevance to this compound Research |
| Automated Iterative Synthesis | Rapidly build complex molecules starting from the boronic acid core. chemrxiv.org |
| High-Throughput Experimentation (HTE) | Quickly optimize reaction conditions for derivatization and new applications. researchgate.net |
| Continuous Flow Synthesis | Enable safe, scalable, and efficient production of the parent compound. organic-chemistry.org |
Advanced Applications in Chemo- and Regioselective Synthesis
The demand for precise control over chemical reactions has driven the development of advanced chemo- and regioselective synthetic methods. This compound is a promising substrate and reagent for such transformations. The inherent electronic and steric properties of the imidazole and boronic acid groups can be harnessed to direct reactions to specific sites on the molecule.
The imidazole moiety can function as a directing group in metal-catalyzed C-H activation reactions, enabling the functionalization of the phenyl or imidazole ring with high regioselectivity. researchgate.net This allows for the synthesis of complex substituted imidazoles that would be difficult to access through traditional methods. Furthermore, in reactions like the Suzuki-Miyaura coupling, the choice of catalyst and reaction conditions can be fine-tuned to selectively couple the boronic acid in the presence of other reactive functional groups, demonstrating high chemoselectivity. mdpi.com
Interdisciplinary Research Opportunities in Chemical Sciences
The unique structural features of this compound position it at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research.
Medicinal Chemistry: Imidazole and boronic acid motifs are both well-established pharmacophores. Imidazole-containing compounds exhibit a wide range of biological activities, including antifungal and anticancer properties. mdpi.commdpi.com Boronic acids are present in several approved drugs, acting as enzyme inhibitors. mdpi.com The combination of these two groups in one molecule makes this compound a valuable scaffold for the development of new therapeutic agents. mdpi.com
Materials Science: Boron-containing compounds, particularly those with extended π-systems, are known for their interesting photophysical properties. mdpi.com Derivatives of this compound could be explored as new fluorescent materials, sensors for ions or small molecules, or as building blocks for metal-organic frameworks (MOFs). nih.govrsc.org
Chemical Biology: Phenylboronic acids are known to interact reversibly with diols, a feature that has been exploited for glucose sensing and for targeting glycans on cell surfaces. rsc.org The imidazole group can modulate this binding affinity or provide an additional site for interaction with biological targets. This dual functionality opens doors for developing new chemical probes to study biological processes.
The continued exploration of this compound and its derivatives promises to yield not only novel synthetic methodologies but also innovative solutions to challenges in medicine, materials, and beyond.
Q & A
Q. What are the optimal synthetic routes for (3-(1H-Imidazol-1-yl)phenyl)boronic acid, and how do reaction parameters influence yield?
The synthesis of imidazole-substituted boronic acids typically involves coupling reactions between pre-functionalized imidazole derivatives and boronic acid precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or water (for eco-friendly synthesis) improve solubility and reaction efficiency .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are often used in Miyaura borylation reactions .
- Temperature control : Reactions are typically conducted at 80–110°C to balance kinetics and side-reaction suppression .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms imidazole ring substitution and boronic acid proton environment .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., boron's natural abundance) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and steric effects of the imidazole-boronic acid moiety .
Q. What are the stability considerations and safe handling protocols for this boronic acid?
- Stability : Store in anhydrous conditions at –20°C to prevent hydrolysis of the boronic acid group .
- Handling : Use nitrile gloves and fume hoods to avoid skin/eye irritation. Reactivity with diols (e.g., sugars) necessitates inert atmospheres for sensitive applications .
Advanced Research Questions
Q. How does the imidazole substituent influence the compound's reactivity in cross-coupling reactions?
The imidazole ring acts as an electron-rich aromatic system, enhancing the boronic acid's nucleophilicity in Suzuki-Miyaura couplings. Comparative studies with phenylboronic acid show:
- Accelerated reaction rates : Due to imidazole’s π-donor properties stabilizing transition states .
- Steric effects : Substituents at the 1-position of imidazole may hinder coupling efficiency, requiring optimized ligand systems (e.g., bulky phosphines) .
Q. What computational approaches predict the compound's interaction with biological targets?
Q. How to resolve contradictions in reported reactivity data using multi-method validation?
Discrepancies in catalytic activity or stability can arise from:
- Impurity profiles : Use LC-MS/MS (validated per ICH guidelines) to quantify residual reagents or degradation products .
- Crystallographic validation : SHELX-refined structures identify polymorphic forms that alter reactivity .
- Kinetic studies : Compare Arrhenius plots under varying conditions (pH, solvent) to isolate mechanistic pathways .
Methodological Recommendations
- Synthetic optimization : Screen solvent-catalyst combinations via Design of Experiments (DoE) to maximize yield .
- Analytical validation : Pair NMR with X-ray crystallography to resolve tautomeric equilibria in the imidazole ring .
- Computational integration : Combine docking results with experimental IC₅₀ values to refine predictive models for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
